REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]1[CH2:9][CH2:10][CH:11]([N:14]([CH3:15])[CH:16]([CH3:17])[CH3:18])[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:19].[CH2:27]([Cl:28])[Cl:29].[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26]>>[NH2:7][CH:8]1[CH2:9][CH2:10][CH:11]([N:14]([CH3:15])[CH:16]([CH3:17])[CH3:18])[CH2:12][CH2:13]1
|
Name
|
CC(C)N(C)C1CCC(NC(=O)OC(C)(C)C)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N(C)C1CCC(NC(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N(C)C1CCC(N)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |